

# An In-Depth Technical Guide to the Anionic Azo Dye: Acid Yellow 25

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## Compound of Interest

Compound Name: Acid Yellow 25

Cat. No.: B1290562

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## Abstract

**Acid Yellow 25** (C.I. 18835) is a synthetic anionic monoazo dye belonging to the pyrazolone class. It is characterized by its vibrant yellow hue and good water solubility, properties that have led to its widespread use in various industrial and research applications. This technical guide provides a comprehensive overview of the core characteristics of **Acid Yellow 25**, including its chemical and physical properties, a detailed synthesis protocol, analytical methodologies for its quantification, and a summary of its toxicological profile. Furthermore, this guide explores the mechanisms of its interaction with proteins and its environmental fate, particularly its enzymatic degradation. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development who may encounter or utilize this dye in their work.

## Core Characteristics and Properties

**Acid Yellow 25** is a yellow powder that is soluble in water, although it can become turbid in cold water.<sup>[1][2][3]</sup> It is slightly soluble in ethanol and acetone.<sup>[1][2]</sup> When exposed to strong sulfuric acid, it appears yellow, and upon dilution, a fluorescent yellow precipitate is formed.<sup>[1]</sup><sup>[2]</sup> Its aqueous solution does not change color with the addition of sodium hydroxide.<sup>[1][2]</sup>

## Chemical and Physical Data

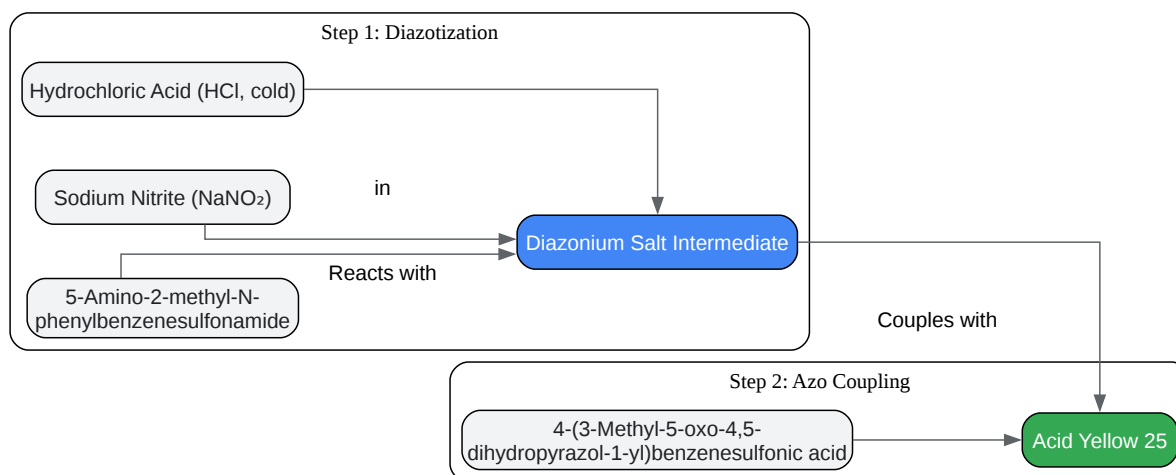
A summary of the key quantitative data for **Acid Yellow 25** is presented in Table 1.

Property	Value	Reference(s)
Chemical Identifiers		
CAS Number	6359-85-9	[3]
C.I. Number	18835	[3]
EC Number	228-810-1	[4]
PubChem ID	23675736	
Molecular Information		
Molecular Formula	C <sub>23</sub> H <sub>20</sub> N <sub>5</sub> NaO <sub>6</sub> S <sub>2</sub>	[3]
Molecular Weight	549.55 g/mol	[4]
Molecular Structure	Single azo class	[5]
Physical Properties		
Physical Form	Powder	[2][4]
Color	Yellow	[2][3]
Solubility in Water	150 g/L (at 90°C)	[2]
Spectral Data		
λ <sub>max</sub>	392 nm	[4]
Extinction Coefficient (ε)	13200 at 259 nm in H <sub>2</sub> O at 0.03 g/L	[4]

## Synthesis and Purification

The synthesis of **Acid Yellow 25** is a classic example of azo dye production, involving a two-step process: diazotization followed by an azo coupling reaction.[5]

## Synthesis Workflow



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**Caption:** General workflow for the synthesis of **Acid Yellow 25**.

## Experimental Protocol: Synthesis of Acid Yellow 25

This protocol is a generalized procedure based on standard azo dye synthesis methodologies. [\[5\]](#)

Materials:

- 5-Amino-2-methyl-N-phenylbenzenesulfonamide
- 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCl), concentrated

- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Ice
- Distilled water

Procedure:

- Preparation of the Diazo Component:
  - In a beaker, create a solution of 5-Amino-2-methyl-N-phenylbenzenesulfonamide in dilute hydrochloric acid.
  - Cool the solution to 0-5°C in an ice bath with constant stirring.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5°C.
  - Continue stirring for 15-30 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
- Preparation of the Coupling Component:
  - Dissolve 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium carbonate to form a soluble salt.
  - Cool this solution to 0-5°C in an ice bath.
- Azo Coupling:
  - Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
  - Maintain the temperature at 0-5°C and a slightly alkaline pH to facilitate the coupling reaction.

- Continue stirring for 1-2 hours until the coupling is complete. The formation of the yellow dye will be visually apparent.
- Isolation and Purification:
  - The precipitated **Acid Yellow 25** is collected by filtration.
  - The crude dye is then purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot water, followed by slow cooling to allow for the formation of purer crystals.<sup>[6]</sup> The purified crystals are then collected by filtration and dried.

## Analytical Methodologies

### High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantitative analysis of **Acid Yellow 25**, particularly in textile or wastewater samples, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector.

#### Experimental Protocol: HPLC Analysis

This is a general protocol adaptable for the analysis of **Acid Yellow 25**, based on methods for similar azo dyes.<sup>[7][8][9]</sup>

- Instrumentation: HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically employed. For example, a mixture of a buffer (e.g., 0.05 M ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient would typically start with a higher proportion of the aqueous buffer and gradually increase the concentration of the organic solvent.
- Flow Rate: 1.0 mL/min.
- Detection: PDA detector set to monitor at the  $\lambda_{\text{max}}$  of **Acid Yellow 25** (392 nm) and other relevant wavelengths to check for impurities.

- **Sample Preparation:** Solid samples (e.g., dyed textiles) would require extraction of the dye, for instance, using a mixture of water, methanol, and hydrochloric acid with heating.<sup>[7]</sup> Liquid samples (e.g., wastewater) may require filtration and dilution.
- **Quantification:** A calibration curve is constructed using standard solutions of **Acid Yellow 25** of known concentrations.

## Applications

**Acid Yellow 25** is a versatile dye with a range of applications.

- **Textile Industry:** It is primarily used for dyeing and printing on wool and polyamide (nylon) fibers.<sup>[2][3]</sup>
- **Biological Research:** Employed as a biological stain in histology to help visualize cellular structures.
- **Other Industrial Uses:** It also finds application in the coloring of leather, anodized aluminum, and occasionally in paper coatings.<sup>[2][3]</sup>

## Use in Histological Staining

While not as common as Picric Acid, a yellow acid dye like **Acid Yellow 25** can be used as a cytoplasmic counterstain in trichrome staining methods such as the Van Gieson stain. The principle of this stain relies on the differential affinity of dyes of different molecular sizes for various tissue components.<sup>[10][11][12]</sup>

Experimental Protocol: Van Gieson Staining (Conceptual with **Acid Yellow 25** as a component)

- **Deparaffinize and Rehydrate:** Tissue sections are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.
- **Nuclear Staining:** Stain with an acid-resistant nuclear stain like Weigert's iron hematoxylin for 5-10 minutes. This stains the nuclei black.
- **Rinse:** Wash thoroughly in running tap water.

- Counterstaining: Immerse the slides in a Van Gieson's-type solution containing Acid Fuchsin (for collagen) and a yellow acid dye (conceptually, **Acid Yellow 25** for cytoplasm and muscle) for 1-5 minutes.
- Dehydration and Mounting: Rapidly dehydrate the sections through an ascending series of ethanol, clear in xylene, and mount with a resinous medium.

#### Expected Results:

- Nuclei: Black
- Collagen: Red/Pink
- Muscle and Cytoplasm: Yellow

## Toxicological Profile and Environmental Fate

### Toxicological Summary

The toxicological data for **Acid Yellow 25** is limited. As with many azo dyes, there are concerns about potential long-term health effects. Some azo dyes have been associated with mutagenicity and the development of bladder cancer. It is generally considered to be an irritant to the eyes, skin, and respiratory tract.<sup>[13]</sup> A summary of the available toxicological information is presented in Table 2.

Endpoint	Result/Observation	Reference(s)
Acute Toxicity	No significant acute toxicological data identified in literature.	
Skin Irritation	Not thought to produce skin irritation based on animal models.	
Eye Irritation	May cause transient discomfort and redness.	
Chronic Toxicity	Limited evidence of cumulative health effects with long-term exposure.	
Mutagenicity	Mutagenicity data has been reported.	<a href="#">[13]</a>
Ecotoxicity	Moderate to high toxicity to fish and aquatic organisms for some mono- and di-acid dyes. Moderate toxicity to green algae.	

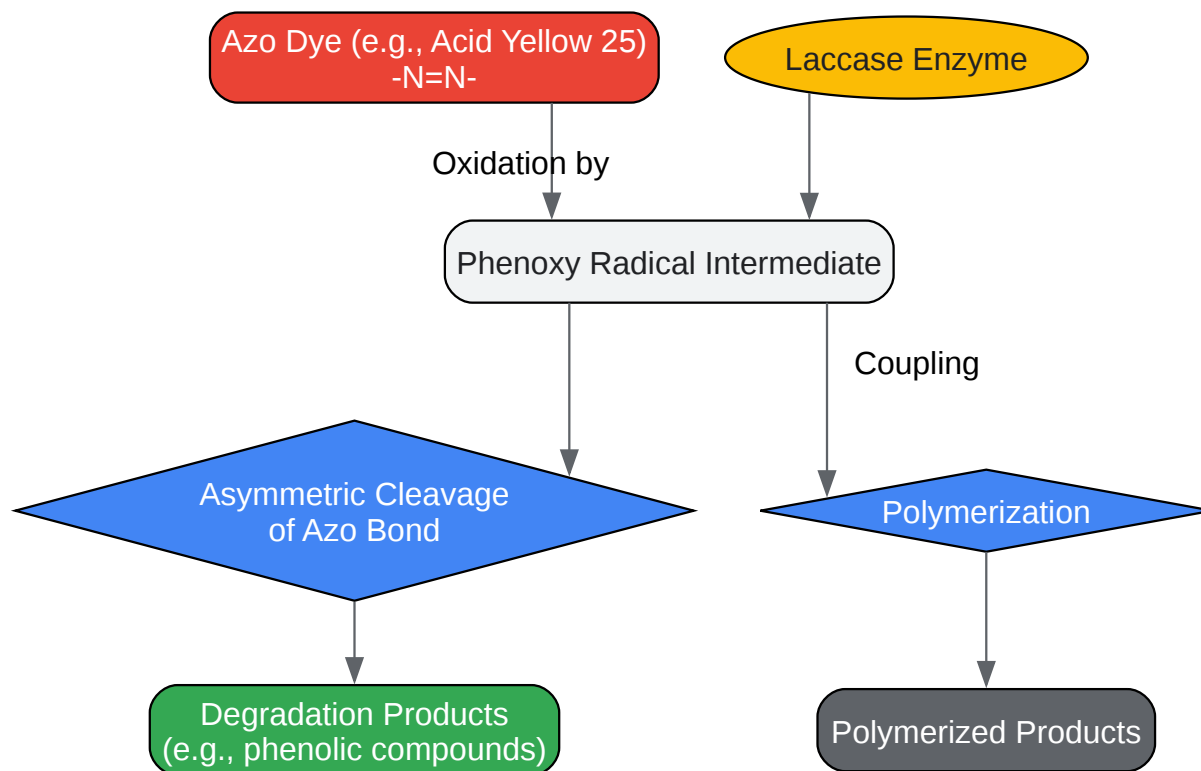
## Environmental Fate and Biodegradation

Azo dyes, including **Acid Yellow 25**, are generally resistant to degradation under typical environmental conditions due to their stable chemical structure. The primary degradation pathway is the reductive cleavage of the azo bond ( $-N=N-$ ), which can lead to the formation of aromatic amines.

### Enzymatic Degradation by Laccase:

Laccases are multi-copper oxidases that can degrade a wide range of phenolic compounds, including azo dyes, through a free radical mechanism.[\[1\]](#)[\[3\]](#)[\[14\]](#) This process is considered more environmentally friendly than reductive cleavage as it avoids the formation of toxic aromatic amines.[\[1\]](#)





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**Caption:** Proposed pathway for the enzymatic degradation of azo dyes by laccase.

## Interaction with Proteins

The interaction of azo dyes with proteins is a key aspect of their biological activity and toxicity. Studies on the interaction of similar acid yellow dyes with bovine serum albumin (BSA) have shown that the primary binding force is electrostatic attraction.[5] This interaction can lead to the formation of a dye-protein complex, which in turn can alter the conformation of the protein. [5] This conformational change can potentially affect the protein's function. The binding distance between an acid yellow dye and the tryptophan residue of BSA has been calculated to be around 3.541 nm, suggesting a non-radiative energy transfer mechanism.[5]

## Conclusion

**Acid Yellow 25** is a commercially significant anionic azo dye with well-defined chemical and physical properties. Its synthesis via diazotization and coupling is a standard industrial process.

While it has valuable applications in textiles and research, its potential for environmental persistence and toxicity necessitates careful handling and disposal. The methodologies for its analysis are established, and ongoing research into its biodegradation, particularly through enzymatic means, offers promising avenues for the remediation of dye-contaminated effluents. For researchers and professionals in related fields, a thorough understanding of the characteristics of **Acid Yellow 25** is crucial for its safe and effective use and for mitigating its potential environmental impact.

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